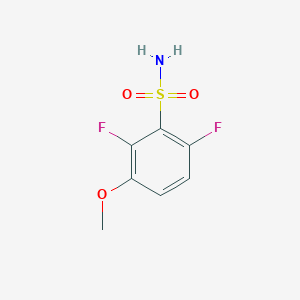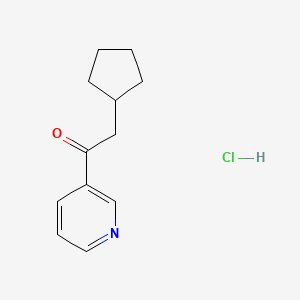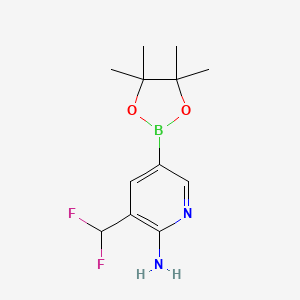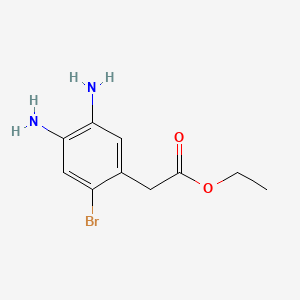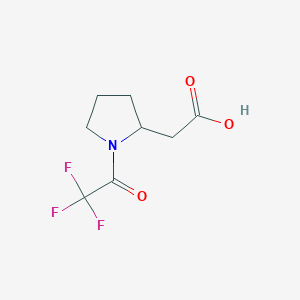
2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid is a compound that features a pyrrolidine ring substituted with a trifluoroacetyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid typically involves the reaction of pyrrolidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trifluoroacetylated product. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a lactam ring.
Trifluoroacetic acid: Shares the trifluoroacetyl group but lacks the pyrrolidine ring.
Proline derivatives: Contain a similar pyrrolidine ring but with different substituents.
Uniqueness: 2-(1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl)acetic acid is unique due to the combination of the trifluoroacetyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C8H10F3NO3 |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-[1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-2-5(12)4-6(13)14/h5H,1-4H2,(H,13,14) |
InChI Key |
STJPTIXUGWBTQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)
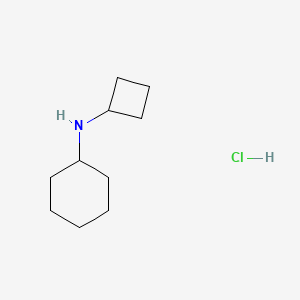
![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)
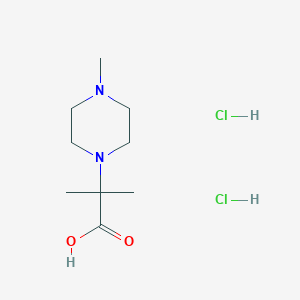
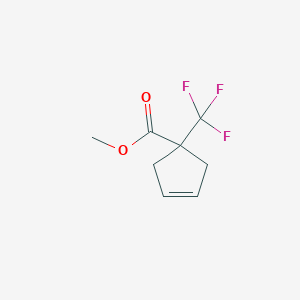
![2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid](/img/structure/B13513389.png)
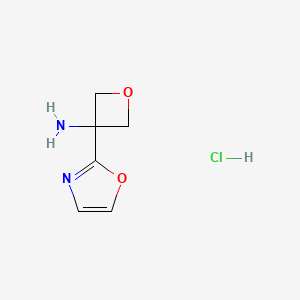
![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)
